1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetic Study and Synthetic Route
The kinetic study of the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a related compound to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, was conducted. This process involved reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under specific conditions, highlighting a novel synthetic route and the significance of phase transfer catalysis and ultrasonic irradiation (Wang, Brahmayya, & Hsieh, 2015).
Tautomerism and Structural Studies
The study of NH-pyrazoles, including compounds structurally similar to this compound, revealed insights into tautomerism in both solution and solid state. This research offers critical understanding of the molecular structures and behaviors of such compounds (Cornago et al., 2009).
Molecular Structure and Interaction Analysis
Research on s-triazine derivatives incorporating pyrazole, which includes analogs of this compound, delved into molecular structure investigations. This study utilized X-ray crystallography and DFT calculations, providing valuable insights into molecular interactions and electronic properties (Shawish et al., 2021).
Antiproliferative Potential in Cancer Research
A study on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, related to this compound, indicated their potential as antiproliferative agents in cancer research. This highlights the role of such compounds in developing treatments for diseases like leukemia and breast cancer (Ananda et al., 2017).
Free-radical Scavenging and Antioxidant Activity
Research on 3,5-dimethyl-1H-pyrazole derivatives, structurally similar to this compound, evaluated their in vitro antioxidant activities. This study underscores the importance of these compounds in developing antioxidant therapies and understanding their free-radical scavenging capacities (Karrouchi et al., 2019).
Mechanism of Action
Target of Action
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium, which is a key step in the Suzuki–Miyaura cross-coupling reaction . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycles of Leishmania and Plasmodium . By inhibiting these pathways, the compound prevents the parasites from multiplying and spreading, thereby suppressing the diseases they cause .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is a key part of the compound’s mode of action, is known to be influenced by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxic effects. Additionally, this compound interacts with cytochrome P-450-dependent monooxygenases, which are involved in its metabolism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to induce oxidative stress by increasing the production of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cell dysfunction and apoptosis. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, potentially altering cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine . This binding interaction disrupts normal neural transmission and can result in neurotoxic effects. Additionally, this compound interacts with cytochrome P-450 enzymes, influencing its metabolism and potentially leading to the formation of reactive metabolites . These metabolites can further contribute to oxidative stress and cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to this compound can result in cumulative oxidative stress and cellular damage, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses. Toxic or adverse effects at high doses include impaired neural transmission, behavioral changes, and reduced survival rates .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P-450-dependent monooxygenases, which catalyze its oxidation and reduction reactions . These metabolic processes can lead to the formation of reactive metabolites that contribute to oxidative stress and cellular damage. Additionally, this compound may interact with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that the compound can localize to mitochondria, where it may interact with mitochondrial proteins and enzymes . This localization can influence mitochondrial function, including energy production, oxidative stress, and apoptosis. Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific subcellular compartments .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCMNDCOEJOOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640464 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-27-4 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.